3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-O-ethyl 8-O-methyl 4-oxo-1H-quinoline-3,8-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-3-20-14(18)10-7-15-11-8(12(10)16)5-4-6-9(11)13(17)19-2/h4-7H,3H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYDEAPQWZWKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70977078 | |
| Record name | 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111185-66-1, 6152-94-9 | |
| Record name | 3-Ethyl 8-methyl 1,4-dihydro-4-oxo-3,8-quinolinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111185-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70977078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis and Reaction Optimization
The synthesis begins with the preparation of ethyl 8-methyl-4-oxo-4,1-dihydroquinoline-3-carboxylate (Compound 6), as described in a microwave-assisted protocol. Compound 5 (2-amino-5-methylbenzoic acid derivative) is dissolved in diphenyl ether with 2-chlorobenzoic acid as a catalyst. Microwave irradiation at >250°C for two hours induces cyclization, monitored via TLC. Post-reaction cooling yields a precipitate, which is filtered and recrystallized from ethanol to achieve 70% yield. Key advantages include reduced reaction time (2 hours vs. conventional 6–8 hours) and high purity (99% by LCMS).
Dicarboxylation via Esterification
Subsequent esterification introduces the 8-methyl carboxylate group. A mixture of Compound 6 (2 g, 8.6 mmol) and methyl chloroformate in dimethylformamide (DMF) reacts at 0°C under nitrogen. Sodium carbonate facilitates nucleophilic acyl substitution, yielding the dicarboxylate after 12 hours. Ice-water quenching and ethanol recrystallization provide the final product in 65% yield. IR spectroscopy confirms dual C=O stretches at 1700 cm⁻¹ (ester) and 1670 cm⁻¹ (quinolone), while LCMS shows m/z 301.9 [M+H]⁺.
Alkaline Hydrolysis of 3-Ethyl 8-Methyl 4-Oxo-1,4-Dihydroquinoline-3,8-Dicarboxylate
Hydrolysis Conditions and Yield Maximization
An alternative route involves alkaline hydrolysis of a precursor ester. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in 2N NaOH and heated to 90–100°C for 2–4 hours. Acidification with HCl precipitates the dicarboxylic acid, which is esterified with ethanol and thionyl chloride. Optimized conditions (72.8% yield) use SOCl₂ (10 eq.) in ethanol at 85°C overnight, followed by silica gel chromatography. This method prioritizes scalability, with batch sizes exceeding 100 g reported.
Side Reactions and Purity Control
Prolonged heating (>6 hours) risks decarboxylation, detectable via TLC (Rf shift from 0.5 to 0.7). Residual sodium chloride from neutralization is removed by hot ethanol washes, ensuring >95% purity. Melting point analysis (266–268°C) aligns with literature values, confirming successful dicarboxylate formation.
Cyclocondensation of Anilinosuccinimides
Patent-Based Synthesis from N-Substituted Succinimides
A patented method oxidizes N-substituted-3-anilinosuccinimides (Formula I) with MnO₂ in toluene, forming 3-anilino-N-substituted maleimides (Formula II). Reaction with dimethylformamide dimethylacetal in chlorobenzene at 140°C yields a succinimide intermediate (Formula III), which cyclizes in polyphosphoric acid at 130–145°C. Hydrolysis with 20% NaOH provides quinoline-2,3-dicarboxylic acid, esterified to the target compound in 60% overall yield.
Challenges in Regioselectivity
This route suffers from regioselectivity issues during cyclization, producing a 3:1 ratio of 3,8- vs. 2,3-dicarboxylate isomers. Column chromatography (hexane:ethyl acetate, 4:1) isolates the desired isomer, though yields drop to 45%. IR spectroscopy distinguishes isomers via C=O vibrational splitting (Δν = 25 cm⁻¹ for 3,8-dicarboxylate).
Pharmacomodulation-Inspired Esterification
Carboxamide Derivatives as Intermediates
A pharmacologically oriented synthesis starts with 4-oxo-1,4-dihydroquinoline-3-carbohydrazide (Compound 7), reacting with substituted benzoyl chlorides in DMF. Sodium carbonate promotes hydrazide acylation, yielding N’-benzoyl derivatives (8a–g). Saponification with LiOH in THF/water (3:1) generates the dicarboxylic acid, esterified with ethanol/HCl to the target compound. This method achieves 55–65% yield but requires stringent anhydrous conditions.
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d6) displays characteristic signals: δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), and 8.15 (s, 1H, H-2). High-resolution MS (HRMS-ESI) confirms the molecular ion at m/z 318.1211 [M+H]⁺ (calc. 318.1214).
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Industrial vs. Laboratory Applicability
Microwave synthesis suits small-scale R&D due to rapid kinetics, while alkaline hydrolysis’s simplicity favors bulk production. The patent route’s multi-step process limits practicality despite its novelty.
Spectroscopic Characterization
Infrared Spectroscopy
All methods show consistent IR profiles:
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, altering the compound’s properties.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 3-ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate typically involves multi-step reactions starting from simpler precursors. The compound can be synthesized through a method involving the condensation of ethyl acetoacetate with substituted anilines under acidic conditions. The reaction yields a dicarboxylate structure that can be further modified to enhance its biological activity.
Antimicrobial Activity
Research has shown that derivatives of 4-oxo-1,4-dihydroquinoline compounds exhibit promising antimicrobial properties. For instance, studies have indicated that certain derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication.
Antiviral Properties
Recent investigations into the antiviral potential of similar quinoline derivatives have highlighted their efficacy against viruses such as HIV. Molecular modeling studies suggest that these compounds can interact with viral integrase, potentially blocking the replication cycle of the virus. For example, a study reported a compound from the same family with an EC50 value indicating potent anti-HIV activity .
Anti-inflammatory Effects
Some derivatives have been evaluated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study: Antiviral Activity
A study detailed the synthesis and evaluation of various quinoline derivatives for their antiviral activity against HIV integrase. Among them, a derivative structurally related to this compound showed promising results with significant binding affinity to the target enzyme .
Case Study: Antimicrobial Screening
In another research project focused on antimicrobial screening, several synthesized derivatives were tested against a panel of bacterial pathogens. The results indicated that certain modifications to the quinoline structure could enhance antibacterial potency significantly .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains; potential use in developing new antibiotics. |
| Antiviral | Inhibitory effects on HIV replication; promising candidates for antiviral drug development. |
| Anti-inflammatory | Potential therapeutic agents for inflammatory diseases due to cytokine inhibition properties. |
Mechanism of Action
The mechanism of action of 3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes like DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.
Comparison with Similar Compounds
Key Observations:
Ester vs.
Halogen Substituents: The 8-fluoro analogue (Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate) shows enhanced antibacterial activity, likely due to improved membrane permeability and electronic effects .
Methoxy vs. Methyl Groups: Methoxy substituents (e.g., Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) influence crystal packing via hydrogen bonding, as demonstrated by X-ray crystallography . In contrast, the 8-methyl group in the target compound may enhance metabolic stability .
Physicochemical and Computational Data
- LogP and Solubility : The target compound’s LogP is estimated to be 1.5–2.0 (predicted via ChemSpider), indicating moderate lipophilicity. In contrast, the dicarboxylic acid analogue (C₃, C₆) has a LogP of -0.3 , reflecting higher hydrophilicity .
- Hydrogen Bonding: Ethyl 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate forms intermolecular hydrogen bonds (O–H···N) in its crystal lattice, a feature likely shared by the target compound given structural similarities .
Biological Activity
3-Ethyl 8-methyl 4-oxo-1,4-dihydroquinoline-3,8-dicarboxylate is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and antibacterial properties. This article provides a comprehensive overview of its synthesis, biological evaluations, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the quinoline core followed by functionalization. The compound can be synthesized through a microwave-assisted reaction using starting materials such as ethyl acetoacetate and various aromatic aldehydes under acidic or basic conditions, yielding a product that can be purified through recrystallization techniques .
Antiviral Properties
Recent studies have highlighted the antiviral potential of quinoline derivatives, including this compound. These compounds have been evaluated for their effectiveness against HIV integrase inhibitors. In particular, derivatives have shown promising activity with IC50 values in the low micromolar range (e.g., 0.19–3.7 µM), indicating significant inhibition of viral replication .
Table 1: Antiviral Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.19 | HIV Integrase Inhibition |
| Compound B | 1.77 | Dual Inhibition (RT & IN) |
| Compound C | 3.7 | Antiviral Activity |
Antibacterial Properties
The antibacterial activity of quinoline derivatives has also been explored, with compounds exhibiting varying degrees of effectiveness against gram-positive and gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or function .
Case Study: Antibacterial Evaluation
In a recent study evaluating various quinoline derivatives against Staphylococcus aureus and Escherichia coli, it was found that certain modifications to the quinoline ring significantly enhanced antibacterial potency. For instance, compounds with electron-withdrawing groups showed improved efficacy compared to their electron-donating counterparts .
Molecular Modeling Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets. For example, docking simulations revealed that the binding modes of synthesized derivatives closely resemble those of known HIV integrase inhibitors. This suggests that structural modifications can be strategically employed to enhance biological activity while minimizing toxicity .
Q & A
Advanced Research Question
- NMR Complexity : Overlapping signals from ethyl/methyl groups and aromatic protons require high-field instruments (≥400 MHz) and 2D techniques (e.g., COSY, HSQC) .
- MS Fragmentation : Loss of CO₂ (44 Da) from ester groups complicates molecular ion identification. Use HRMS (ESI+) to distinguish M⁺ peaks (e.g., m/z 245.27 for C₁₄H₁₅NO₃) .
What strategies are employed to resolve contradictions in reported biological activities of structurally similar quinolones?
Advanced Research Question
- Comparative SAR : Systematically vary substituents (e.g., 8-methyl vs. 8-fluoro) to isolate structural contributors .
- Crystallographic Analysis : Correlate binding modes (e.g., hydrogen-bonding patterns) with activity discrepancies .
- In Silico Modeling : Use molecular docking to predict affinity variations across homologs .
What green chemistry approaches can be applied to synthesize this compound, reducing environmental impact?
Q. Methodological Focus
- Solvent-Free Synthesis : Utilize excess triethyl methanetricarboxylate as both reagent and solvent, minimizing waste .
- Catalyst Recovery : KI/K₂CO₃ can be recycled via filtration, reducing heavy metal contamination .
How do hydrogen bonding patterns affect the compound's solubility and crystallinity?
Advanced Research Question
- Solubility : Intramolecular H-bonds (e.g., O5–H5a⋯O1) reduce polarity, decreasing aqueous solubility but enhancing lipid bilayer permeability .
- Crystallinity : Intermolecular H-bonds (O3–H3⋯O4i) promote tight packing, favoring monoclinic crystal systems with high melting points .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
